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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746

Introduction

AUZ 454, also known as K03861, is a potent and specific Type Il inhibitor of Cyclin-Dependent
Kinase 2 (CDK2).[1][2] CDKs are a family of serine/threonine kinases that are essential for the
regulation of the cell cycle.[3] Specifically, CDK2, in complex with its regulatory cyclin partners
(Cyclin E and Cyclin A), plays a critical role in the transition from the G1 to the S phase of the
cell cycle.[3] Dysregulation of CDK2 activity is a common feature in various cancers, making it
a key therapeutic target.[3] AUZ 454 inhibits CDK2 activity by competing with the binding of
activating cyclins, thereby preventing the phosphorylation of key substrates required for cell
cycle progression.[1][2] This inhibition leads to cell cycle arrest, primarily at the G1/S

checkpoint.
Mechanism of Action

The progression from the G1 to the S phase is a critical checkpoint controlled by the
Retinoblastoma protein (pRb).[4] In its active, hypophosphorylated state, pRb binds to the E2F
family of transcription factors, preventing them from activating the transcription of genes
necessary for DNA synthesis and S-phase entry.[3]

The activation of the CDK2/Cyclin E complex leads to the hyperphosphorylation of pRb. This
phosphorylation event causes a conformational change in pRb, leading to its dissociation from
E2F. The released E2F is then free to initiate the transcription of S-phase genes, committing

the cell to DNA replication.
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AUZ 454 exerts its effect by directly inhibiting the kinase activity of the CDK2/Cyclin E complex.
This prevents the hyperphosphorylation of pRb, which remains bound to E2F. Consequently,
the transcription of S-phase genes is repressed, and the cell is arrested in the G1 phase of the

Mitogenic Signals

cell cycle.[4][5]
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Caption: AUZ 454 inhibits the Cyclin E/CDK2 complex, leading to G1 arrest.

Quantitative Data

The potency and cellular effects of AUZ 454 have been characterized in various assays.

Table 1: Biochemical Potency of AUZ 454 (K03861)

Target Parameter Value (nM)
CDK2 (Wild Type) Kd 8.2[1], 50[2]
CDK2 (C118L) Kd 18.6[2]
CDK2 (A144C) Kd 15.4[2]
| CDK2 (C118L/A144C) | Kd | 9.7[2] |
Table 2: Cellular Effects of AUZ 454 (K03861)
. Concentrati Treatment Observed
Cell Line . Assay Reference
on Duration Effect
) Inhibited
Caki-1
cell
(Renal 10-20 pM 1-4 days CCK-8 . . [1]
. proliferatio
Carcinoma)
n.
ACHN (Renal Inhibited cell
_ 10-20 uM 1-4 days CCK-8 o [1]
Carcinoma) proliferation.
Decreased
Caki-1 (Renal Colony
) 10 uM 24 hours ] colony [1]
Carcinoma) Formation _
formation.

| ACHN (Renal Carcinoma) | 10 puM | 24 hours | Colony Formation | Decreased colony

formation. |[1] |
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Experimental Protocols

The following protocols provide a framework for investigating the effects of AUZ 454 on cell
cycle progression.

Seed Cells

Treat with AUZ 454 Vehicle Control
(Dose-Response / Time-Course) (e.g., DMSO)

:
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Caption: General workflow for studying the effects of AUZ 454 on cells.

Protocol 1: Cell Culture and Treatment

o Cell Seeding: Plate cells of interest (e.g., Caki-1, ACHN) in appropriate culture vessels (e.g.,
6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth
phase at the time of treatment and do not exceed 70-80% confluency by the end of the
experiment.

 Adherence: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at
37°C with 5% COa.
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o Stock Solution Preparation: Prepare a concentrated stock solution of AUZ 454 (e.g., 10-50
mM) in a suitable solvent like DMSO.[2] Store aliquots at -20°C or -80°C to avoid repeated
freeze-thaw cycles.[1]

o Treatment: Dilute the AUZ 454 stock solution in fresh culture medium to achieve the desired
final concentrations (e.g., 1 uM, 5 uM, 10 pM, 20 uM). Remove the old medium from the
cells and replace it with the AUZ 454-containing medium. For the vehicle control, add an
equivalent volume of DMSO to the medium.

e Incubation: Return the cells to the incubator and incubate for the desired duration (e.qg., 24,
48, 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium lodide (PlI)
Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the GO/G1, S, and G2/M phases of
the cell cycle based on DNA content.[6]

Materials:

Phosphate-Buffered Saline (PBS), Ca2*/Mg?* free

Trypsin-EDTA

Ice-cold 70% Ethanol

PI1 Staining Solution: 50 pg/mL Propidium lodide and 100 pg/mL RNase A in PBS.[7]
Procedure:

o Harvest Cells: After treatment with AUZ 454, aspirate the medium. Wash cells once with
PBS. Detach adherent cells using Trypsin-EDTA and collect them in a 15 mL conical tube.
Centrifuge at 300-500 x g for 5 minutes.[8]

» Washing: Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
Centrifuge again and discard the supernatant.
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o Fixation: Resuspend the cell pellet in the residual PBS. While gently vortexing, add 2-4 mL of
ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7][9]

o Storage: Incubate the cells for fixation on ice for at least 30 minutes or store them at 4°C for
up to several weeks.[7][8]

» Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-
10 minutes.[7] Discard the ethanol. Wash the pellet twice with cold PBS.[8]

* RNase Treatment: Resuspend the cell pellet in 50 pL of RNase A solution (100 pg/mL) and
incubate for 15-30 minutes at room temperature to degrade RNA, which PI can also bind to.

[6]7]

e PI Staining: Add 400-500 pL of PI solution (50 pg/mL) directly to the cells.[7] Mix well and
incubate for 15-30 minutes at room temperature, protected from light.[9]

o Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence
data for at least 10,000 single-cell events.[7] Use the linear scale for the PI channel and gate
out doublets using a plot of pulse area versus pulse width or height.[8][10]

Data Analysis: The resulting DNA content histogram will show distinct peaks. The first peak
represents cells in the GO/G1 phase (2N DNA content), the second peak represents cells in the
G2/M phase (4N DNA content), and the region between these peaks represents cells in the S
phase. Quantify the percentage of cells in each phase using cell cycle analysis software (e.g.,
ModFit LT, FlowJo).

Protocol 3: Western Blotting for Cell Cycle-Related
Proteins

This protocol is used to analyze changes in the expression and phosphorylation status of key
cell cycle regulatory proteins (e.g., CDK2, Cyclin E, pRb, Phospho-pRb).

Materials:
¢ RIPA Lysis Buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit
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e Laemmli Sample Buffer (2x or 4x)

o SDS-PAGE gels

o PVDF or Nitrocellulose membranes

o Transfer Buffer

» Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

e Primary antibodies (e.g., anti-pRb, anti-phospho-pRb (Ser807/811), anti-CDK2, anti-Actin)

o HRP-conjugated secondary antibodies

e Chemiluminescent Substrate (ECL)

Procedure:

o Cell Lysis: After treatment, place the culture dish on ice and wash the cells with ice-cold
PBS.[11] Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a
microcentrifuge tube.[12]

e Lysate Preparation: Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at
~16,000 x g for 20 minutes at 4°C.[11] Transfer the supernatant (protein extract) to a new
tube.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay or similar method.

o Sample Preparation: Normalize the protein concentration for all samples. Add an equal
volume of 2x Laemmli sample buffer to 20-30 ug of protein.[11] Boil the samples at 95-100°C
for 5 minutes.[12]

o SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel along
with a molecular weight marker. Run the gel until adequate separation is achieved.[11]

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane using a wet or semi-dry transfer system.
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» Blocking: After transfer, block the membrane with Blocking Buffer for 1 hour at room
temperature with gentle agitation to prevent non-specific antibody binding.[12]

e Primary Antibody Incubation: Incubate the membrane with the desired primary antibody
(diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]

e Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered
Saline with 0.1% Tween 20).[12]

e Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

e Washing: Repeat the washing step as described in step 9.

o Detection: Apply the chemiluminescent substrate to the membrane according to the
manufacturer's instructions and capture the signal using a CCD imager or X-ray film.[11]
Analyze the band intensities using image analysis software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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